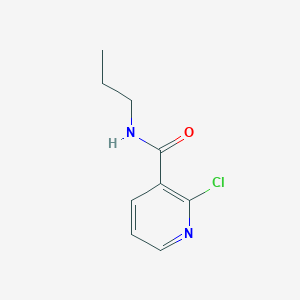

2-Chloro-N-propylnicotinamide

Overview

Description

2-Chloro-N-propylnicotinamide is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11ClN2O/c1-2-5-12-9(13)7-4-3-6-11-8(7)10/h3-4,6H,2,5H2,1H3,(H,12,13) . This indicates the presence of a chloro group attached to the nicotinamide ring and a propyl group attached to the nitrogen of the amide group .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 198.65 , and its InChI code is 1S/C9H11ClN2O/c1-2-5-12-9(13)7-4-3-6-11-8(7)10/h3-4,6H,2,5H2,1H3,(H,12,13) .Scientific Research Applications

Synthesis and Structure-Activity Relationships

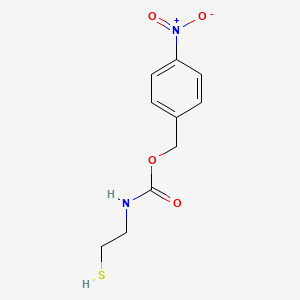

A study by Yu et al. (2021) focused on the synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. This research demonstrated that some synthesized compounds exhibited excellent herbicidal activity against specific weeds. The structure-activity relationships (SAR) outlined could be used for developing new herbicides targeting monocotyledonous weeds, highlighting the importance of 2-Chloro-N-propylnicotinamide derivatives in agricultural chemistry (Yu et al., 2021).

Biocatalysis and Bioconversion

Research by Zheng et al. (2018) explored the use of an amidase from Pantoea sp. for the hydrolysis of chlorinated nicotinamides, aiming at the efficient production of 2-chloronicotinic acid, a significant building block for agrochemicals and pharmaceuticals. This study underscores the biotechnological application of enzymes in transforming this compound into valuable chemical entities, thereby emphasizing its role in green chemistry and enzymatic synthesis processes (Zheng et al., 2018).

Material Science and Polymer Research

In the field of material science, Xia et al. (2005) reported on the thermal response of poly(N-isopropylacrylamide) prepared by atom transfer radical polymerization, utilizing methyl 2-chloropropionate as an initiator. This research indicates the relevance of chlorinated nicotinamide derivatives in polymer chemistry, particularly in the synthesis and modification of polymers with specific thermal and physical properties (Xia et al., 2005).

Advanced Oxidation Processes for Environmental Applications

Lutze et al. (2015) studied the degradation of chlorotriazine pesticides by sulfate radicals and the influence of organic matter. Although not directly related to this compound, this research provides insights into how similar chlorinated compounds interact with radicals, which could be relevant for understanding the environmental fate and degradation pathways of this compound derivatives in water treatment and soil remediation efforts (Lutze et al., 2015).

Mechanism of Action

While the specific mechanism of action for 2-Chloro-N-propylnicotinamide is not available, nicotinamide and its derivatives are known to play crucial roles in cellular energy metabolism and defense systems . For instance, a related compound, 2-chloro-N-phenylacetamide, has been found to exhibit antifungal activity, likely through binding to ergosterol on the fungal plasma membrane and possibly inhibiting DNA synthesis through the inhibition of thymidylate synthase .

Biochemical Analysis

Biochemical Properties

It is known that nicotinamide, a related compound, plays essential roles in cell physiology through facilitating NAD+ redox homeostasis and providing NAD+ as a substrate to a class of enzymes that catalyze non-redox reactions .

Cellular Effects

The cellular effects of 2-Chloro-N-Propylnicotinamide are not well-documented. Nicotinamide, a related compound, has been shown to have a variety of effects on cells. For example, it has been found to increase ATP production, which increases DNA repair and protects from photodamage .

Metabolic Pathways

Nicotinamide, a related compound, is known to be involved in the NAD+ salvage pathway .

Properties

IUPAC Name |

2-chloro-N-propylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-2-5-12-9(13)7-4-3-6-11-8(7)10/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOCZVXEQZKZKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401583 | |

| Record name | 2-chloro-N-propylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52943-23-4 | |

| Record name | 2-Chloro-N-propyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52943-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-propylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine](/img/structure/B1598443.png)